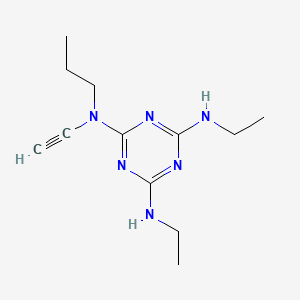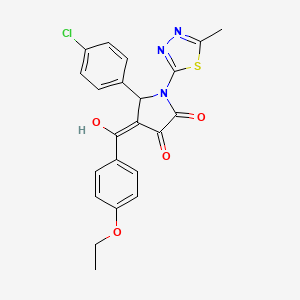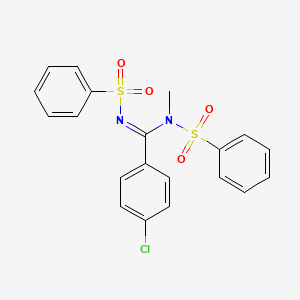![molecular formula C14H17F3N2O2 B5339786 methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate](/img/structure/B5339786.png)
methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate, also known as TFMAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has also been reported to interact with the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
This compound has been shown to affect various biochemical and physiological processes in the body. For instance, it has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders.
実験室実験の利点と制限
One of the advantages of methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Moreover, this compound has been shown to possess a wide range of biological activities, which makes it a versatile tool for studying various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity, which requires careful dose optimization in laboratory experiments.
将来の方向性
There are several future directions for the research on methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, the potential therapeutic applications of this compound need to be further explored in animal models and clinical trials. Thirdly, the optimization of the synthesis method and the development of novel derivatives of this compound could lead to the discovery of more potent and selective compounds for the treatment of neurological disorders. Finally, the development of new methods for the delivery of this compound to the brain could enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its relatively simple synthesis method, versatile biological activities, and potential neuroprotective effects make it a valuable tool for studying various physiological and pathological processes. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate involves the reaction of 3-(trifluoromethyl)benzylamine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
Methyl {4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetate has been extensively studied for its potential therapeutic applications. It has been shown to possess antidepressant, anxiolytic, and antinociceptive activities in animal models. Moreover, this compound has been reported to have a neuroprotective effect against oxidative stress-induced cell damage. These findings suggest that this compound could be a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
特性
IUPAC Name |
methyl 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-13(20)10-18-5-7-19(8-6-18)12-4-2-3-11(9-12)14(15,16)17/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMLDPPICABFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxyphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B5339718.png)
![7-acetyl-3-(ethylthio)-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5339726.png)
![4-(4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5339727.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5339731.png)
![1-phenyl-2-{[(5-phenyl-2-furyl)methyl]amino}ethanol hydrochloride](/img/structure/B5339736.png)
![N-(2-methoxyethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5339740.png)
![4-phenoxy-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5339747.png)

![5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5339763.png)

![N-(5-bromo-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5339775.png)

![4-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5339794.png)